2-Oxo-2-(4-toluidino)ethylnicotinate

Description

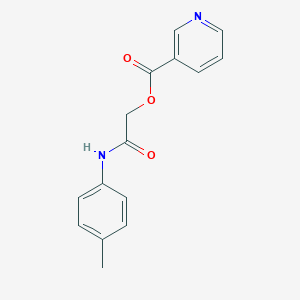

2-Oxo-2-(4-toluidino)ethylnicotinate is a nicotinic acid derivative characterized by a 4-toluidino (para-methyl aniline) substituent and an oxo group on the ethyl ester side chain. The compound’s toluidino group may enhance lipophilicity, influencing pharmacokinetic properties like membrane permeability and metabolic stability.

Properties

Molecular Formula |

C15H14N2O3 |

|---|---|

Molecular Weight |

270.28 g/mol |

IUPAC Name |

[2-(4-methylanilino)-2-oxoethyl] pyridine-3-carboxylate |

InChI |

InChI=1S/C15H14N2O3/c1-11-4-6-13(7-5-11)17-14(18)10-20-15(19)12-3-2-8-16-9-12/h2-9H,10H2,1H3,(H,17,18) |

InChI Key |

XRRCJWDAUPRMSP-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)NC(=O)COC(=O)C2=CN=CC=C2 |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)COC(=O)C2=CN=CC=C2 |

solubility |

40.5 [ug/mL] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The provided evidence focuses on Ethyl 4-amino-2-chloronicotinate (CAS 1194341-67-7, molecular formula C₈H₉ClN₂O₂), a structurally related nicotinate ester. Below is a comparative analysis:

Functional Implications

Substituent Effects: The 4-toluidino group in the target compound introduces steric bulk and lipophilicity, which may enhance binding to hydrophobic enzyme pockets. In contrast, the 4-amino and 2-chloro groups in Ethyl 4-amino-2-chloronicotinate favor hydrogen bonding and electrophilic reactivity, respectively . The oxo group in the target compound could participate in keto-enol tautomerism, altering reactivity compared to the chloro-substituted analog.

Pharmacokinetic Behavior: The toluidino group may improve metabolic stability by reducing oxidative degradation, whereas the amino group in Ethyl 4-amino-2-chloronicotinate might increase susceptibility to acetylation or deamination.

Applications: Ethyl 4-amino-2-chloronicotinate is explicitly used in skincare and pharmaceutical intermediates, suggesting roles in anti-inflammatory or antimicrobial agents . The target compound’s applications remain speculative but could involve kinase inhibition or prodrug formulations due to its structural motifs.

Research Findings and Limitations

- Ethyl 4-amino-2-chloronicotinate has documented stability in pharmaceutical formulations and compatibility with coupling reactions for API synthesis .

- No peer-reviewed studies on this compound were identified in the provided evidence, limiting direct comparisons. Further experimental work is required to validate its hypothesized properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.